REACTION_SMILES
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[CH3:21][B:22]1[O:23][B:24]([CH3:25])[O:26][B:27]([CH3:28])[O:29]1.[K+:15].[K+:16].[NH2:1][c:2]1[c:3]([Br:14])[cH:4][c:5]2[c:10]([cH:11]1)[N:9]([CH3:12])[C:8](=[O:13])[CH2:7][CH2:6]2.[O-:17][C:18]([O-:19])=[O:20].[OH2:30]>>[NH2:1][c:2]1[c:3]([CH3:18])[cH:4][c:5]2[c:10]([cH:11]1)[N:9]([CH3:12])[C:8](=[O:13])[CH2:7][CH2:6]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CB1OB(C)OB(C)O1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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CN1C(=O)CCc2cc(Br)c(N)cc21
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1C(=O)CCc2cc(Br)c(N)cc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Cc1cc2c(cc1N)N(C)C(=O)CC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |